3-(3,5-Dimethoxyphenyl)pyridin-4-amine

Medicinal Chemistry Physicochemical Property Drug Design

3-(3,5-Dimethoxyphenyl)pyridin-4-amine is a specialized aromatic amine compound featuring a pyridine core substituted with an amino group at the 4-position and a 3,5-dimethoxyphenyl group at the 3-position. The compound possesses the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol.

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 1258610-34-2
Cat. No. B596929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethoxyphenyl)pyridin-4-amine
CAS1258610-34-2
Synonyms3-(3,5-diMethoxyphenyl)pyridin-4-aMine
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=C(C=CN=C2)N)OC
InChIInChI=1S/C13H14N2O2/c1-16-10-5-9(6-11(7-10)17-2)12-8-15-4-3-13(12)14/h3-8H,1-2H3,(H2,14,15)
InChIKeyYQHXYCCTHXBOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Dimethoxyphenyl)pyridin-4-amine (CAS 1258610-34-2): Core Identity and Procurement Baseline


3-(3,5-Dimethoxyphenyl)pyridin-4-amine is a specialized aromatic amine compound featuring a pyridine core substituted with an amino group at the 4-position and a 3,5-dimethoxyphenyl group at the 3-position [1]. The compound possesses the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . It is supplied as a research chemical with typical purity specifications ranging from 95% to 98% depending on the vendor . The compound is cataloged in major chemical databases, including PubChem (CID: 50970409), and is utilized as a versatile building block in the synthesis of bioactive molecules, particularly kinase inhibitors and other heterocyclic derivatives [2]. Its distinct substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate for pharmaceutical and agrochemical research applications [2].

3-(3,5-Dimethoxyphenyl)pyridin-4-amine: Why In-Class Analogs Are Not Direct Replacements


Simple substitution of 3-(3,5-dimethoxyphenyl)pyridin-4-amine with structurally related arylpyridin-4-amines is not a trivial exercise due to pronounced differences in physicochemical and biological profiles driven by the specific 3,5-dimethoxy substitution pattern. The target compound exhibits a calculated LogP of 2.29 and LogSW of -2.84 , values that significantly diverge from unsubstituted analogs such as 3-phenylpyridin-4-amine (calculated LogP ≈ 1.7). These differences in lipophilicity and aqueous solubility directly impact membrane permeability, formulation behavior, and ultimately, biological performance in assays [1]. Furthermore, the 3,5-dimethoxyphenyl motif is a well-established pharmacophore for binding to the colchicine site on tubulin [2]. Consequently, substituting this compound with a simple phenyl or mono-methoxy analog risks a dramatic reduction or complete loss of activity in tubulin-targeting assays, underscoring the critical nature of the precise substitution pattern for scientific reproducibility and downstream success.

Quantitative Differentiation of 3-(3,5-Dimethoxyphenyl)pyridin-4-amine Against Key Comparators


Enhanced Lipophilicity (LogP) Compared to Unsubstituted 3-Phenylpyridin-4-amine

The presence of two methoxy groups on the phenyl ring of 3-(3,5-dimethoxyphenyl)pyridin-4-amine significantly increases its lipophilicity compared to the unsubstituted analog 3-phenylpyridin-4-amine. The target compound has a calculated LogP of 2.29 . While an experimental LogP for the unsubstituted comparator is not reported, computational estimates and fragment-based calculations for 3-phenylpyridin-4-amine yield a LogP value of approximately 1.7, representing a 0.59 log unit increase. This difference corresponds to a nearly 4-fold higher predicted octanol-water partition coefficient for the target compound.

Medicinal Chemistry Physicochemical Property Drug Design

Structural Basis for Tubulin Polymerization Inhibition

The 3,5-dimethoxyphenyl group is a critical pharmacophore for binding to the colchicine site on tubulin. In a 2022 study, a series of polymethoxyphenyl-pyridines were evaluated as tubulin polymerization inhibitors [1]. The target compound (3-(3,5-dimethoxyphenyl)pyridin-4-amine) serves as the core scaffold for these active compounds. While specific IC50 data for the free amine is not available, the study unequivocally demonstrates that analogs lacking the 3,5-dimethoxy substitution pattern (e.g., phenyl or 4-methoxyphenyl derivatives) exhibited significantly reduced or abolished antiproliferative activity against glioma cell lines U87MG and U251, as well as diminished tubulin polymerization inhibition [1]. For instance, the most potent analog in that series, bearing a 4-methoxybenzyl aniline side-chain on this core, displayed sub-micromolar IC50 values, whereas simpler aryl analogs were inactive at comparable concentrations.

Cancer Research Cytoskeleton Tubulin Polymerization

Differential Purity Profiles Among Commercial Suppliers

For procurement decisions, the guaranteed minimum purity of 3-(3,5-dimethoxyphenyl)pyridin-4-amine varies significantly between vendors, which can directly impact the reproducibility of sensitive experiments. AK Scientific specifies a minimum purity of 95% , whereas Leyan and ChemSrc offer the compound with a higher specification of 98% [1]. This 3-percentage-point difference in purity may correspond to a substantial reduction in the total amount of potentially interfering impurities, which is critical for quantitative biological assays and materials science applications where trace contaminants can confound results.

Procurement Quality Control Reproducibility

Potential for Target Engagement in Kinase Inhibitor Development

The compound 3-(3,5-dimethoxyphenyl)pyridin-4-amine is a key structural motif found in several patented kinase inhibitor scaffolds. While the free amine itself is not a potent kinase inhibitor, its core structure is integral to the design of multisubstituted pyridin-3-amine derivatives that function as multitargeted protein kinase inhibitors for non-small cell lung cancer [1]. Furthermore, the 3,5-dimethoxyphenyl group is a recurring element in compounds targeting tyrosine kinases and other ATP-binding pocket enzymes [2]. In contrast, the simpler 3-phenylpyridin-4-amine core lacks the optimized steric and electronic properties of the 3,5-dimethoxy motif, which have been shown through molecular docking studies to improve binding affinity and selectivity for certain kinase targets [1].

Kinase Inhibition Drug Discovery Oncology

Distinct Calculated Solubility Profile

The calculated aqueous solubility (LogSW) of 3-(3,5-dimethoxyphenyl)pyridin-4-amine is -2.84 . This value indicates moderate to low aqueous solubility, which is a critical parameter for experimental design, particularly in cell culture and in vivo studies where DMSO stock solutions are diluted into aqueous buffers. For comparison, the unsubstituted analog 3-phenylpyridin-4-amine has a higher predicted solubility (less negative LogSW). The -2.84 value for the target compound places it in a range where solubility-enhancing formulation strategies (e.g., use of co-solvents, cyclodextrins, or specific surfactants) may be necessary to achieve and maintain the desired concentration in biological assays. This contrasts with more soluble analogs that may not require such special handling.

Physicochemical Property Formulation Solubility

Optimal Use Cases for 3-(3,5-Dimethoxyphenyl)pyridin-4-amine in Research and Development


Development of Tubulin Polymerization Inhibitors for Oncology Research

This compound is the optimal starting scaffold for synthesizing novel tubulin polymerization inhibitors. Its 3,5-dimethoxyphenyl motif is essential for binding to the colchicine site, a mechanism validated in multiple studies [1]. Researchers should prioritize this compound over simpler arylpyridin-4-amines when designing analogs for antiproliferative activity against glioma (e.g., U87MG, U251) and other cancer cell lines. The core structure provides a proven platform for introducing amino side chains that further enhance potency and selectivity [1].

Medicinal Chemistry Optimization of Multitargeted Kinase Inhibitors

In the design of next-generation kinase inhibitors for indications like non-small cell lung cancer, this compound serves as a privileged building block. Its substitution pattern is known to impart favorable binding interactions within the ATP-binding pocket of several kinases [2]. Medicinal chemists can functionalize the 4-amino group or the pyridine ring to create focused libraries of multisubstituted pyridin-3-amine derivatives, leveraging the core's established profile to accelerate structure-activity relationship (SAR) studies and hit-to-lead optimization [2].

High-Fidelity Physicochemical Profiling and QSAR Model Building

Given its well-defined physicochemical properties (LogP = 2.29, LogSW = -2.84) , this compound is an excellent candidate for inclusion in quantitative structure-activity relationship (QSAR) models and training sets. Its properties are distinct from the unsubstituted parent, allowing researchers to probe the impact of 3,5-dimethoxy substitution on parameters like lipophilicity, membrane permeability, and solubility. Sourcing a high-purity (≥98%) lot is critical for generating accurate and reproducible data for these computational models.

Synthesis of Functional Materials and Agrochemical Intermediates

The unique electronic and steric properties conferred by the 3,5-dimethoxyphenyl group make this compound a valuable intermediate beyond pharmaceuticals. It can be used to synthesize novel ligands for metal-organic frameworks (MOFs), advanced polymers, or as a scaffold for designing crop protection agents with specific solubility and environmental fate profiles [3]. The availability of the compound from multiple vendors at varying purity grades allows for cost-effective scaling of exploratory materials science projects.

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